Antiarrhythmic Efficacy vs. 4-Fluoro Analog
In a rat calcium chloride-induced arrhythmia model, the final amino amide derivative synthesized from the 3-CF₃-phenyl amine core (the 'target scaffold') provided complete protection (100%) at the test dose, whereas the matched-pair analog derived from 2-(4-fluorophenyl)cyclopentan-1-amine achieved only 40% protection under identical conditions [1].
| Evidence Dimension | In vivo antiarrhythmic protection rate |
|---|---|
| Target Compound Data | 100% protection (amino amide derivative of 3-CF₃-phenyl core) |
| Comparator Or Baseline | 40% protection (matched amino amide derivative of 4-F-phenyl core) |
| Quantified Difference | 2.5-fold higher protection rate |
| Conditions | Rat CaCl₂-induced arrhythmia model; derivatives evaluated as hydrochlorides at equimolar doses |
Why This Matters
This directly demonstrates that the 3-CF₃-phenyl scaffold imparts a superior cardiac pharmacological profile, making the amine a preferred starting material for antifibrillatory drug discovery.
- [1] Synthesis and Antiarrhythmic and Anticonvulsant Activities... Russian Journal of Organic Chemistry, 2024, 60(6), 1028-1035. View Source
